molecular formula C12H22N2O6 B1415826 (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate CAS No. 2237216-56-5

(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate

Cat. No. B1415826
CAS RN: 2237216-56-5
M. Wt: 290.31 g/mol
InChI Key: RPAYXXHMFDTHSG-UHFFFAOYSA-N
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Description

Tertiary butyl esters, such as the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butoxycarbonyl group is a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to a tertiary butyl group (C(CH3)3) .


Chemical Reactions Analysis

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is part of the broader field of organic synthesis, where it is used to modify the structure of organic compounds .

Scientific Research Applications

Synthesis and Reactivity

  • The compound tert.-Butyl amino carbonate, closely related to the structure , was found to be useful for acylating different amino acids or amines in water or in aqueous dioxane. It showed remarkable reactivity, retaining its ability to acylate amines even in acid solutions, indicating potential applications in the synthesis of BOC-amino acids and other related compounds (Harris & Wilson, 2009).

Biocatalysis and Oxidation Processes

  • The mononuclear water-soluble complex containing tert-butylhydroperoxide demonstrated catalase and peroxidase activities, highlighting potential applications in oxidation processes and catalysis studies. The complex's behavior in different pH conditions and its interaction with hydrogen peroxide and tert-butylhydroperoxide suggest its utility in understanding and enhancing catalytic processes (Lessa et al., 2009).

Antimicrobial Applications

  • Poly(oxazoline)s with terminal quaternary ammonium groups, synthesized using a compound structurally similar to (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate, showed antimicrobial potential against Staphylococcus aureus. This suggests possible applications in developing antimicrobial materials or coatings (Waschinski & Tiller, 2005).

Analytical and Spectroscopic Applications

  • Chiral recognition studies involving α-(Nonafluoro-tert-butoxy)carboxylic acids, which share structural similarities with the compound , utilized NMR and ECD spectroscopy. This indicates potential applications in chiral analysis and the development of chiral solvating agents for analytical purposes (Nemes et al., 2015).

Environmental and Material Science Applications

  • The study on the role of amine surface density in carbon dioxide adsorption on functionalized mixed oxide surfaces, involving compounds structurally similar to the compound , highlights its potential application in carbon capture technologies and environmental remediation efforts (Young & Notestein, 2011).

Mechanism of Action

The mechanism of action of the tert-butoxycarbonyl group in chemical reactions typically involves its function as a protecting group. It shields reactive amine groups from unwanted reactions during synthesis, and can be removed when no longer needed .

Future Directions

The use of flow microreactor systems for the synthesis of tert-butoxycarbonyl compounds represents a more sustainable and efficient approach to organic synthesis . Future research may focus on expanding the range of compounds that can be synthesized using this method, and on further improving the efficiency and sustainability of the process .

properties

IUPAC Name

2-hydroxy-2-oxoacetate;[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYXXHMFDTHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)[NH3+].C(=O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 2
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 3
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 4
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 5
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 6
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate

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